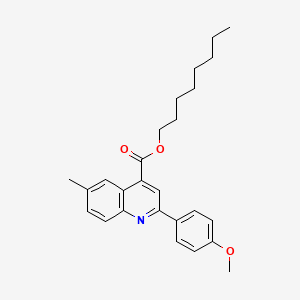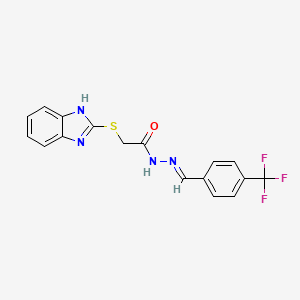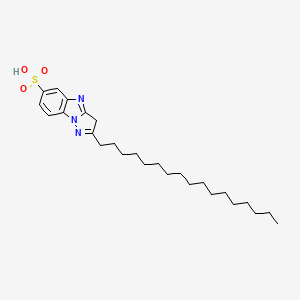
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride is a complex organic compound that features a tetrazolium core substituted with iodophenyl, nitrophenyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride typically involves multi-step organic reactions. The general synthetic route includes:
Formation of Tetrazole Ring: The tetrazole ring is formed by the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The iodophenyl, nitrophenyl, and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled by coupling the substituted tetrazole with hydrochloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.
Major Products
Oxidation: Nitro derivatives or nitroso compounds.
Reduction: Aminophenyl derivatives.
Substitution: Azido or thiol-substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and sensors.
Mécanisme D'action
The mechanism of action of 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as NF-κB and MAPK, leading to changes in cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
- Tetrakis(4-aminophenyl)ethene-doped perylene microcrystals
Uniqueness
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C19H14ClIN5O2+ |
|---|---|
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;hydrochloride |
InChI |
InChI=1S/C19H13IN5O2.ClH/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;/h1-13H;1H/q+1; |
Clé InChI |
JORABGDXCIBAFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12039876.png)

![1-(5-Chloro-2-nitrophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B12039892.png)



![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12039917.png)

![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12039927.png)


![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039945.png)

